molecular formula C68H74 B14199135 6,6'-(Dodecane-1,12-diyl)bis(13-hexylpentacene) CAS No. 920514-13-2

6,6'-(Dodecane-1,12-diyl)bis(13-hexylpentacene)

Cat. No.: B14199135
CAS No.: 920514-13-2
M. Wt: 891.3 g/mol
InChI Key: MARBOSJUWCPGEV-UHFFFAOYSA-N
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Description

6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecane-1,12-diyl linker connecting two hexylpentacene units, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) typically involves multi-step organic reactions. The process begins with the preparation of the hexylpentacene units, followed by the introduction of the dodecane-1,12-diyl linker. Common reagents used in these reactions include organometallic compounds and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, through binding and modulation of their activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Dodecane-1,12-diyl)bis(13-hexylpentacene) stands out due to its unique structural features, which provide distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials and in scientific research.

Properties

CAS No.

920514-13-2

Molecular Formula

C68H74

Molecular Weight

891.3 g/mol

IUPAC Name

6-hexyl-13-[12-(13-hexylpentacen-6-yl)dodecyl]pentacene

InChI

InChI=1S/C68H74/c1-3-5-7-17-37-57-61-41-49-29-21-25-33-53(49)45-65(61)59(66-46-54-34-26-22-30-50(54)42-62(57)66)39-19-15-13-11-9-10-12-14-16-20-40-60-67-47-55-35-27-23-31-51(55)43-63(67)58(38-18-8-6-4-2)64-44-52-32-24-28-36-56(52)48-68(60)64/h21-36,41-48H,3-20,37-40H2,1-2H3

InChI Key

MARBOSJUWCPGEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)CCCCCCCCCCCCC6=C7C=C8C=CC=CC8=CC7=C(C9=CC1=CC=CC=C1C=C96)CCCCCC

Origin of Product

United States

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